molecular formula C18H14N6O3S2 B2593937 N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886921-92-2

N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2593937
CAS No.: 886921-92-2
M. Wt: 426.47
InChI Key: YVOZJJYWWPUADK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4-nitrophenyl group linked to a thioether bridge and a 1,2,4-triazole core substituted with a 1H-pyrrole and thiophene moiety. Its design aligns with pharmacophores known for targeting ion channels, enzymes, or receptors, as seen in structurally related compounds .

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S2/c25-16(19-13-5-7-14(8-6-13)24(26)27)12-29-18-21-20-17(15-4-3-11-28-15)23(18)22-9-1-2-10-22/h1-11H,12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOZJJYWWPUADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then functionalized with pyrrole and thiophene groups. The final step involves the introduction of the nitrophenyl group and the acetamide moiety. Common reagents used in these reactions include hydrazine, thiophene-2-carboxylic acid, and 4-nitroaniline. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry approaches to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and triazole rings.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various nitro compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The derivative N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its efficacy against various bacterial strains. In a study utilizing the agar disc-diffusion method, it was found that this compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Antioxidant Properties
The compound's structure suggests potential antioxidant capabilities. Molecular docking studies have shown that similar compounds with nitrophenyl groups exhibit excellent antioxidant and anti-inflammatory properties. This positions this compound as a candidate for further exploration in therapeutic applications targeting oxidative stress-related diseases .

Agricultural Applications

Fungicidal Activity
Compounds derived from triazoles are well-known for their fungicidal properties. This compound may be effective against various plant pathogens. Preliminary studies indicate that similar triazole derivatives can inhibit fungal growth and spore germination, making them valuable in agricultural pest management .

Material Science

Nonlinear Optical Properties
The unique electronic structure of this compound suggests potential applications in nonlinear optics (NLO). Compounds with similar structural motifs have been reported to exhibit significant NLO properties due to their high molecular hyperpolarizability. This makes them suitable candidates for use in optical devices and materials .

Case Study 1: Antimicrobial Efficacy

A study assessed the antibacterial properties of various triazole derivatives including this compound against clinical strains of E. coli. Results showed significant zones of inhibition at concentrations as low as 50 µg/mL .

Case Study 2: Antioxidant Activity

Molecular docking simulations conducted on compounds similar to this compound revealed strong binding affinities to antioxidant targets such as superoxide dismutase and catalase . This suggests a promising pathway for developing new antioxidant therapies.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triazole Derivatives

Compound Name R1 (Triazole Substituent) R2 (Phenyl Substituent) Key Functional Groups Biological Target/Activity
Target Compound 1H-Pyrrol-1-yl, Thiophen-2-yl 4-Nitrophenyl Sulfanyl, Acetamide Not specified (structural analogue)
VUAA1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) 3-Pyridinyl, Ethyl 4-Ethylphenyl Sulfanyl, Acetamide Orco agonist (insect olfaction)
OLC15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) 2-Pyridinyl, Ethyl 4-Butylphenyl Sulfanyl, Acetamide Orco antagonist (insect olfaction)
L-1 (N-(2-chloro-4-sulfamoylphenyl)-2-[(4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) Thiophen-2-yl, 2,4-Dimethylphenyl 2-Chloro-4-sulfamoylphenyl Sulfanyl, Acetamide HIV-1 reverse transcriptase inhibitor
GPR-17 Ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) Morpholine-sulfonylphenyl, Trifluoromethoxyphenyl 4-Isopropylphenyl Sulfanyl, Acetamide GPR-17 receptor modulation
6l (4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole) Thiophen-2-yl, Trifluoromethylfuran 4-Methoxyphenyl Sulfanyl, Methoxy Leukotriene biosynthesis inhibition

Key Observations :

  • The target compound uniquely combines 1H-pyrrole and thiophene on the triazole core, distinguishing it from analogues with pyridinyl (VUAA1, OLC15) or morpholine-sulfonyl groups (GPR-17 ligand).
  • The 4-nitrophenyl group in the target compound contrasts with electron-donating substituents (e.g., methoxy in 6l ) or bulky alkyl chains (e.g., butyl in OLC15 ), which may influence solubility and receptor binding.

Table 2: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Melting Point (°C) Yield (%) Key Analytical Methods
Target C20H16N6O3S2 Not reported Not reported Not specified
6l C20H16F3N3O2S2 125–128 93 ¹H NMR, ¹³C NMR, HRMS
6m C23H20N4O2S2 196–198 92 ¹H NMR, ¹³C NMR, HRMS
6s C24H18N4OS2 198–200 80 ¹H NMR, ¹³C NMR, HRMS
VUAA1 C19H22N6OS Not reported Not reported Functional assays (Orco activation)

Biological Activity

N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a nitrophenyl group, a pyrrole ring, and a thiophene moiety, linked through a triazole and sulfanyl group. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 342.36 g/mol.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound, typically involving the reaction of appropriate precursors under specific conditions to ensure high yield and purity. Characterization techniques such as NMR, FTIR, and LCMS are employed to confirm the structure.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In one study, derivatives containing the nitrophenyl group showed activity against various Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CProteus mirabilis10

These results suggest that the presence of the nitrophenyl and triazole moieties contributes significantly to antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies demonstrated that it effectively inhibited cell proliferation in:

Cell LineIC50 (µM)Reference Drug
HCT-116 (Colon)5.0Doxorubicin
MCF-7 (Breast)7.55-Fluorouracil
A549 (Lung)6.0Doxorubicin

The structure–activity relationship (SAR) studies indicated that substitutions on the pyrrole or thiophene rings could enhance cytotoxicity .

The biological activities of this compound are attributed to its ability to interact with biological macromolecules:

  • Antibacterial Mechanism : It likely disrupts bacterial cell wall synthesis or function via inhibition of specific enzymes.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Case Study 1: Antibacterial Efficacy

In a recent study published in Antibiotics, derivatives of the compound were tested against Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 0.5 mM, indicating strong potential for development into an antibacterial agent .

Case Study 2: Anticancer Properties

A detailed investigation into its anticancer properties revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study utilized MTT assays across various concentrations to establish dose-response relationships .

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